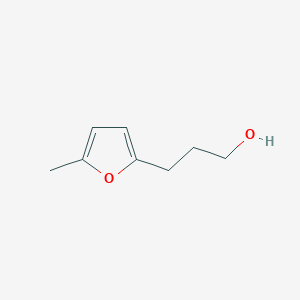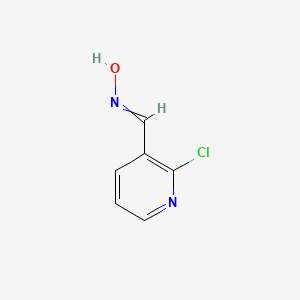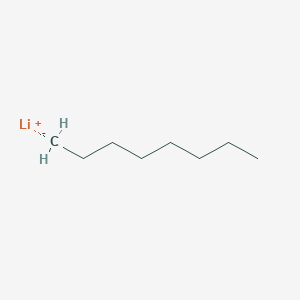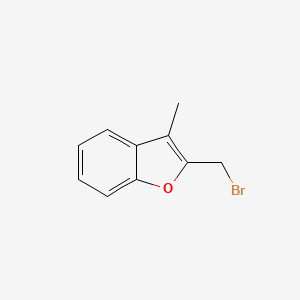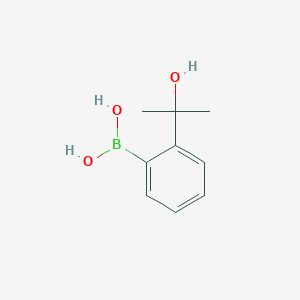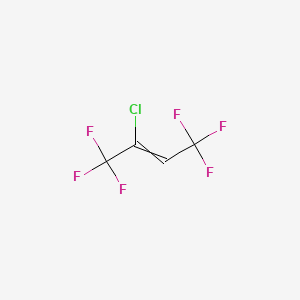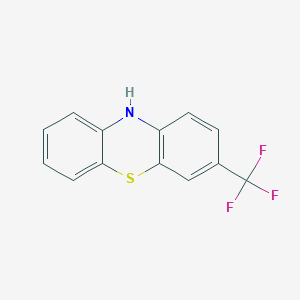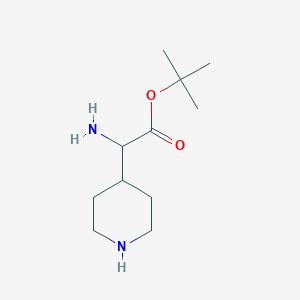
4-(Boc-Aminomethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Boc-Aminomethyl)piperidine is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3046 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of tert-butyl 2-amino-2-piperidin-4-ylacetate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the transesterification of β-keto esters, which involves the exchange of the ester group with a tert-butyl group under specific reaction conditions . This process can be catalyzed by various reagents and often requires controlled temperatures and solvents to achieve optimal yields.
Chemical Reactions Analysis
4-(Boc-Aminomethyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
4-(Boc-Aminomethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-piperidin-4-ylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Boc-Aminomethyl)piperidine can be compared with other piperidine derivatives, such as:
Piperidin-4-yl-acetic acid tert-butyl ester: Similar in structure but with different functional groups.
2-(N-tert-butoxycarbonylamino)pyridine: Contains a pyridine ring instead of a piperidine ring.
tert-Butyl (piperazin-1-yl)acetate: Contains a piperazine ring instead of a piperidine ring . The uniqueness of tert-butyl 2-amino-2-piperidin-4-ylacetate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-piperidin-4-ylacetate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h8-9,13H,4-7,12H2,1-3H3 |
InChI Key |
QMAZXLIQRHWUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCNCC1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


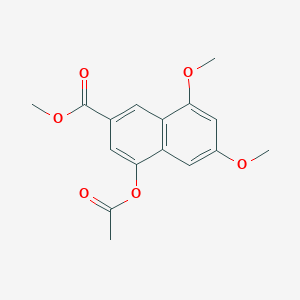

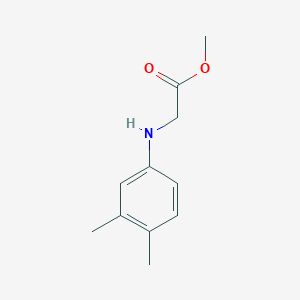

![[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone](/img/structure/B8779588.png)
